2,6-Difluorophenyl isothiocyanate
Overview
Description
2,6-Difluorophenyl isothiocyanate, also known as 1,3-difluoro-2-isothiocyanatobenzene, is an aryl isocyanate compound. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and an isothiocyanate group at the 1 position. This compound is used as an intermediate in the synthesis of various organic and pharmaceutical compounds .
Mechanism of Action
Target of Action
It’s known that isothiocyanates generally interact with biological macromolecules like proteins and dna .
Mode of Action
It’s known that isothiocyanates can form covalent bonds with biological macromolecules, which may alter their function .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 2.2 and 4.3 , which could influence its distribution within the body.
Result of Action
Isothiocyanates are generally known for their potential anticancer properties, which are thought to result from their ability to modify proteins and dna .
Biochemical Analysis
Biochemical Properties
2,6-Difluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable thiourea linkages. It is commonly used in the synthesis of enzyme inhibitors and in the study of enzyme mechanisms. For instance, this compound can react with lysine residues in enzymes, leading to the inhibition of enzyme activity. This interaction is crucial for understanding enzyme function and for the development of enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of kinases, which are key regulators of cell signaling pathways. This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound reacts with nucleophilic groups, such as amino and thiol groups, in proteins and enzymes. This reaction results in the formation of stable thiourea or dithiocarbamate linkages, leading to the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These threshold effects are important for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the biological effects of this compound and for developing strategies to mitigate potential adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells via specific transporters, leading to its accumulation in certain tissues. These interactions are important for understanding the pharmacokinetics and biodistribution of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenyl isothiocyanate can be synthesized from difluoroaniline. The process involves the reaction of difluoroaniline with thiophosgene under controlled conditions to form the isothiocyanate derivative . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form thiourea derivatives.
Major Products
Thiourea derivatives: Formed from the reaction with amines.
Heterocyclic compounds: Formed through cyclization reactions.
Scientific Research Applications
2,6-Difluorophenyl isothiocyanate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenyl isothiocyanate: Similar structure but with fluorine atoms at the 2 and 5 positions.
2,6-Dichlorophenyl isothiocyanate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2,6-Difluorophenyl isothiocyanate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated isothiocyanates. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
1,3-difluoro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSXNGIBAKYMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398649 | |
Record name | 2,6-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-17-2 | |
Record name | 2,6-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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